lysine-specific permease
Description
Properties
CAS No. |
147387-62-0 |
|---|---|
Molecular Formula |
C9H7NO5 |
Synonyms |
lysine-specific permease |
Origin of Product |
United States |
Scientific Research Applications
Biotechnological Applications
1.1 Enhanced Production of Biochemicals
One significant application of LysP is its use in the production of biochemicals from L-lysine. Research has demonstrated that overexpression of LysP can significantly enhance the uptake of L-lysine, leading to increased production of valuable compounds such as 5-aminovalerate, a precursor for nylon-5 monomers. In a study, recombinant E. coli strains with overexpressed LysP exhibited a 10- to 20-fold increase in L-lysine uptake, which facilitated the efficient conversion of L-lysine into 5-aminovalerate through metabolic pathways .
1.2 Metabolic Engineering
LysP has been utilized in metabolic engineering strategies to optimize microbial production systems. By enhancing the transport of L-lysine into bacterial cells, researchers can improve the yield of various metabolites. For instance, co-expression of LysP with other transport proteins has been shown to accelerate the transformation of L-lysine into glutarate via 5-aminovalerate, showcasing its potential in producing C5 platform chemicals from renewable biomass .
Structural and Functional Insights
2.1 Mechanism of Action
The mechanism by which LysP transports L-lysine involves a proton gradient that facilitates the selective uptake of this amino acid. Studies have revealed that LysP binds specifically to L-lysine while exhibiting minimal affinity for other amino acids, underscoring its role as a lysine-specific transporter . The structural analysis indicates that certain amino acid residues within LysP are crucial for its specificity and transport efficiency .
2.2 Antibiotic Development
Given its specificity for L-lysine, LysP has emerged as a promising target for developing new antibiotics against pathogenic bacteria like Pseudomonas aeruginosa. Inhibitors such as thialysine can competitively block the transport activity of LysP, disrupting essential cellular functions required for bacterial survival under acidic conditions . This approach highlights the potential for targeting amino acid transport systems in antibiotic design.
Case Studies
Comparison with Similar Compounds
Structural Similarities
LysP belongs to a conserved family of amino acid permeases characterized by 10–12 TMs and sequence motifs critical for substrate recognition and transport. Key structural comparisons include:
Key Findings :
- Transmembrane Architecture : LysP, AroP, and PheP exhibit nearly identical hydropathy profiles, suggesting a shared structural framework for substrate translocation .
- Conserved Residues: Acidic residues in TMs (e.g., Glu/Asp in TM7) are critical for substrate binding in basic amino acid permeases, while neutral residues dominate in neutral AAPs .
Functional Comparisons
- Substrate Specificity: LysP is highly selective for lysine, unlike AroP and PheP, which transport aromatic amino acids . GabP in Firmicutes, despite annotated as a GABA permease, shares a lysine-specific transporter domain and may compensate for LysP in some species .
- Regulation : LysP induction under low pH/anaerobiosis contrasts with GabP, which is riboswitch-regulated . UGA4 in yeast, though functionally distinct (GABA/ALA transport), shows analogous regulation by carbon/nitrogen availability .
- Dual Roles : LysP mutations (lysP/cadR) dysregulate lysine decarboxylase (cadA), implying a secondary regulatory role absent in other AAPs .
Phylogenetic Relationships
Phylogenetic analysis places LysP closest to fungal basic amino acid permeases (e.g., S. cerevisiae ArgP) rather than E. coli AAPs like AroP, indicating divergent evolution within the AAP family . Notably, LysP and GabP cluster separately, reflecting niche-specific adaptations (e.g., Firmicutes vs. Enterobacteria) .
Unique Features of LysP
- Acid Adaptation : LysP-mediated lysine uptake is central to E. coli survival in acidic environments, a trait less prominent in other AAPs .
- Pleiotropic Mutations : lysP mutants exhibit dual transport and regulatory defects, linking lysine uptake to decarboxylase activity—a unique regulatory crosstalk .
Preparation Methods
Cell Disruption and Membrane Fractionation
Detergent Screening and Solubilization
-
Buffer Composition : PBS, 10% glycerol, 150 mM NaCl, 1% DDM (w/v), pH 7.4.
-
Solubilization Efficiency :
Table 1: Detergent Efficacy for LysP Solubilization
| Detergent | Concentration | Solubilization Yield | Reference |
|---|---|---|---|
| DDM | 1% (w/v) | 95% ± 3% | |
| LMNG | 0.03% (w/v) | 89% ± 5% | |
| Triton X-100 | 1% (v/v) | 45% ± 8% |
Chromatographic Purification Strategies
Immobilized Metal Affinity Chromatography (IMAC)
Size-Exclusion Chromatography (SEC)
Table 2: SEC Purification Parameters
| Column Volume | Flow Rate | Retention Time | Purity Post-SEC |
|---|---|---|---|
| 24 mL | 0.5 mL/min | 14.2 min | 98% |
Functional Reconstitution into Proteoliposomes
Lipid Preparation and Vesicle Formation
Detergent-Mediated Reconstitution
-
Destabilization : 1.25% β-OG (w/v) mixed with preformed liposomes (10 mg/mL lipid).
-
Protein Incorporation : 100:1 lipid-to-LysP ratio, 1 hr incubation at 4°C.
-
Detergent Removal : Dilution into reconstitution buffer and centrifugation (100,000 × g, 1 hr).
Table 3: Transport Activity in Proteoliposomes
| Condition | L-Lysine Uptake (nmol/min/mg) | Proton Gradient Dependence | Reference |
|---|---|---|---|
| pH 7 (in) / pH 4 (out) | 12.4 ± 1.2 | Yes | |
| pH 4 (in) / pH 4 (out) | 1.1 ± 0.3 | No | |
| + 10 mM L-4-thialysine | 2.8 ± 0.7 | Competitive inhibition |
Validation of Structural and Functional Integrity
Cryo-EM Structure Determination
Transport Kinetics and Inhibition
Applications in Metabolic Engineering and Antibiotic Development
Bioproduction of 5-Aminovalerate
Q & A
Q. What ethical and reproducibility standards are critical when publishing this compound research?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or Figshare. Pre-register experimental designs on platforms like OSF. Disclose conflicts of interest and funding sources. Use plagiarism-check software (e.g., Turnitin) to ensure originality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
